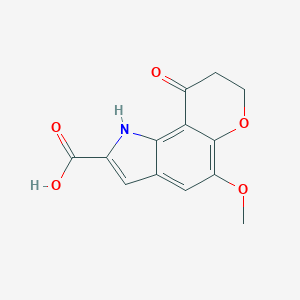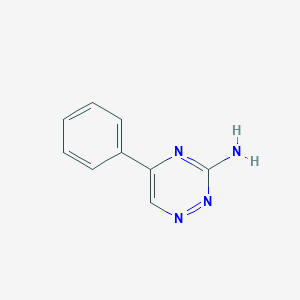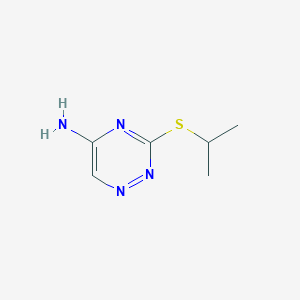![molecular formula C20H12N2O2 B184870 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole CAS No. 904-39-2](/img/structure/B184870.png)
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole, also known as BBO, is a heterocyclic organic compound with a molecular formula C21H13NO2. It is a fluorescent dye that is commonly used in scientific research applications, such as in the field of biochemistry and molecular biology. BBO is known for its unique optical properties, which make it an excellent tool for studying biological processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is based on its unique optical properties. This compound is a fluorescent dye that emits light when excited by a specific wavelength of light. The emission wavelength of this compound is dependent on the polarity of the surrounding environment, which makes it an excellent tool for studying biological processes. This compound can be used to monitor changes in protein conformation, binding events, and enzyme activity in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This compound has been used in a variety of cell types and organisms, including bacteria, yeast, and mammalian cells, without any adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole in lab experiments include its high sensitivity, specificity, and versatility. This compound is a highly sensitive fluorescent dye that can detect low concentrations of biomolecules. It is also highly specific, which allows for the detection of specific biomolecules in complex mixtures. This compound is also versatile, which makes it suitable for a wide range of applications in different fields of research.
The limitations of using this compound in lab experiments include its cost and availability. This compound is a relatively expensive reagent, which may limit its use in some research labs. Additionally, this compound is not readily available in some regions, which may also limit its use.
Future Directions
There are several future directions for the use of 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole in scientific research. One area of interest is the development of new biosensors and diagnostic assays for diseases. This compound has been shown to be a promising tool for the detection of cancer biomarkers and infectious diseases. Another area of interest is the development of new imaging techniques using this compound. This compound has the potential to be used in advanced imaging techniques, such as super-resolution microscopy and single-molecule imaging. Finally, the development of new this compound derivatives with improved optical properties and specificity is an area of active research.
Scientific Research Applications
2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole is widely used in scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a fluorescent probe to study biological processes, such as protein-protein interactions, enzyme kinetics, and gene expression. This compound is also used as a labeling agent for biomolecules, such as proteins and nucleic acids, to visualize their localization and function in cells and tissues. Additionally, this compound is used in the development of biosensors and diagnostic assays for various diseases, including cancer and infectious diseases.
properties
CAS RN |
904-39-2 |
|---|---|
Molecular Formula |
C20H12N2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H12N2O2/c1-3-7-17-15(5-1)21-19(23-17)13-9-11-14(12-10-13)20-22-16-6-2-4-8-18(16)24-20/h1-12H |
InChI Key |
ICXAPFWGVRTEKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)



